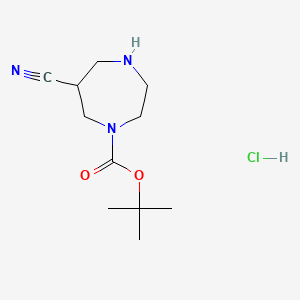
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is an organic compound with the molecular formula C7H9N3O. It is a nitrosamine derivative of pyridine, characterized by the presence of a nitroso group (-NO) attached to a methylated nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine typically involves the reaction of n-Methyl-1-(pyridin-2-yl)methanamine with nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid like hydrochloric acid (HCl). The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitrosamine product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-pyridine derivatives.
Reduction: Formation of methylated amines.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential mutagenic and carcinogenic properties, making it a compound of interest in toxicology and cancer research.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Wirkmechanismus
The mechanism of action of n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine involves its interaction with cellular components, leading to various biological effects. The nitroso group can form reactive intermediates that interact with DNA, proteins, and other biomolecules, potentially causing mutations and other cellular changes. The compound’s effects are mediated through its ability to generate reactive oxygen species (ROS) and other reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
n-Methyl-1-(pyridin-2-yl)methanamine: Lacks the nitroso group, making it less reactive.
n-Methyl-n-nitroso-1-(pyridin-3-yl)methanamine: Similar structure but with the nitroso group attached to a different position on the pyridine ring.
n-Methyl-n-nitroso-1-(pyridin-4-yl)methanamine: Another positional isomer with different reactivity and biological effects.
Uniqueness
n-Methyl-n-nitroso-1-(pyridin-2-yl)methanamine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. The position of the nitroso group on the pyridine ring influences its interaction with biological targets and its overall stability .
Eigenschaften
CAS-Nummer |
6332-00-9 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
N-methyl-N-(pyridin-2-ylmethyl)nitrous amide |
InChI |
InChI=1S/C7H9N3O/c1-10(9-11)6-7-4-2-3-5-8-7/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OMTFCHKWWLNCHQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=N1)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Fluorobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13898240.png)




![1-[4-[5-(Trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B13898271.png)

![Thieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13898288.png)
![9-[3-(3,5-Dimethyl-1-piperazinyl)propyl]carbazole dihydrochloride](/img/structure/B13898295.png)
![[6-[(7-Acetamido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13898297.png)

![1-[(5S)-3-phenyl-5-propan-2-yl-2-sulfanylideneimidazolidin-1-yl]ethanone](/img/structure/B13898303.png)
![3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid ethyl ester](/img/structure/B13898314.png)
![6-Chloro-2-methyl-3-pyridin-4-ylimidazo[1,2-b]pyridazine](/img/structure/B13898325.png)
